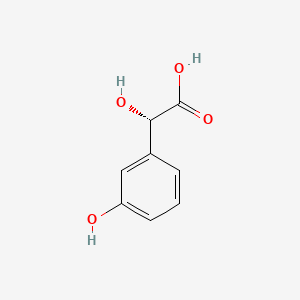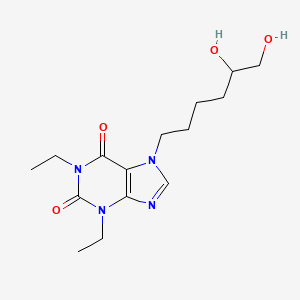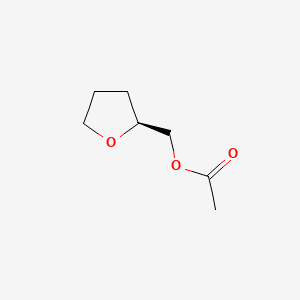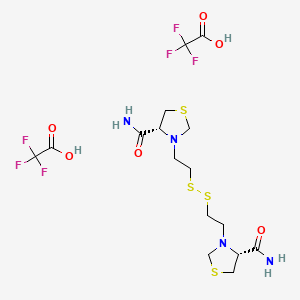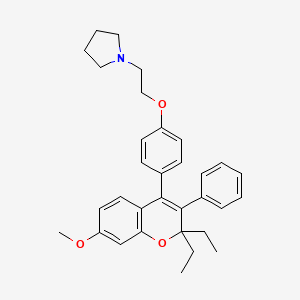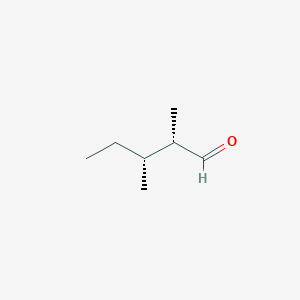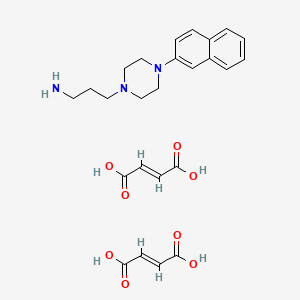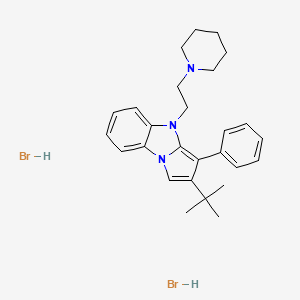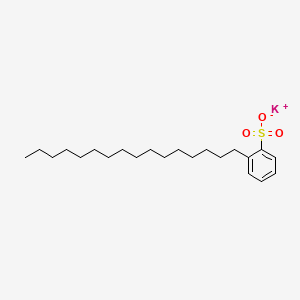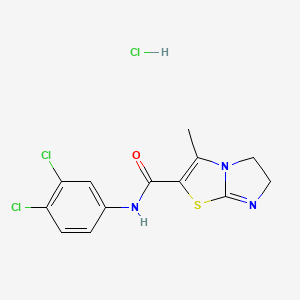
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride is a complex organic compound with the molecular formula C14H13Cl2N3OS.ClH . This compound is known for its unique chemical structure, which includes an imidazo-thiazole ring system, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride typically involves the following steps:
Formation of the Imidazo-Thiazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo-thiazole ring.
Introduction of the Carboxamide Group: The carboxamide group is introduced through a reaction with an appropriate amine.
Addition of the Dichlorophenyl and Methyl Groups: The dichlorophenyl and methyl groups are added through substitution reactions, often using reagents like dichlorobenzene and methyl iodide.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
化学反应分析
Types of Reactions
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes, affecting metabolic pathways.
Interact with DNA: Bind to DNA, potentially interfering with replication and transcription processes.
Modulate Receptor Activity: Affect the activity of specific receptors, influencing cellular signaling pathways.
相似化合物的比较
Imidazo(2,1-b)thiazole-2-carboxamide, 5,6-dihydro-N-(3,4-dichlorophenyl)-3-methyl-, monohydrochloride can be compared with other similar compounds, such as:
- Imidazo(2,1-b)thiazole-2-carboxamide, N-(3,4-dichlorophenyl)-5,6-dihydro-N,3,6,6-tetramethyl-, monohydrochloride .
- Imidazo(2,1-b)thiazole-2-carboxamide, N-(3,4-dichlorophenyl)-5,6-dihydro-N,3-dimethyl-, monohydrochloride .
These compounds share similar core structures but differ in the substitution patterns, leading to variations in their chemical properties and biological activities.
属性
CAS 编号 |
84950-80-1 |
|---|---|
分子式 |
C13H12Cl3N3OS |
分子量 |
364.7 g/mol |
IUPAC 名称 |
N-(3,4-dichlorophenyl)-3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H11Cl2N3OS.ClH/c1-7-11(20-13-16-4-5-18(7)13)12(19)17-8-2-3-9(14)10(15)6-8;/h2-3,6H,4-5H2,1H3,(H,17,19);1H |
InChI 键 |
JXLWSSUNDWAIDW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=NCCN12)C(=O)NC3=CC(=C(C=C3)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


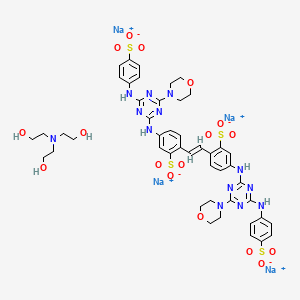
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)

